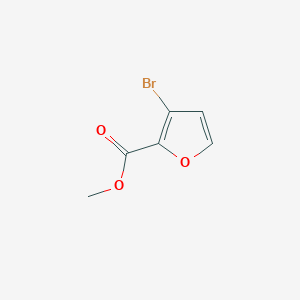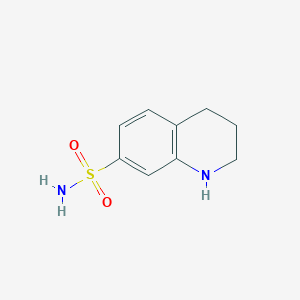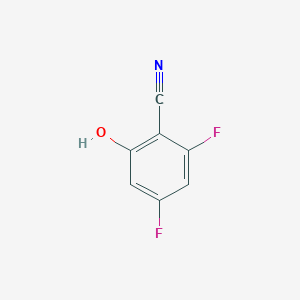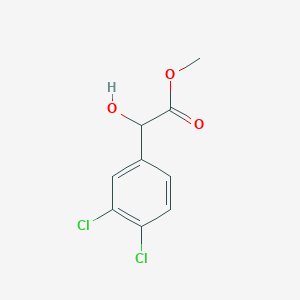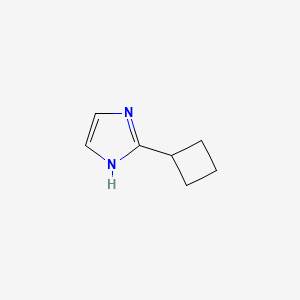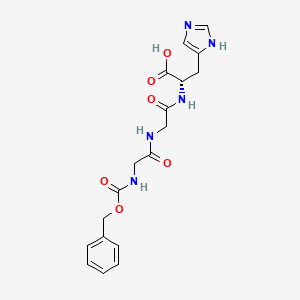
Z-Gly-gly-his-OH
Descripción general
Descripción
“Z-Gly-gly-his-OH” is a peptide sequence where “Z” stands for a protecting group (benzyloxycarbonyl), “Gly” stands for glycine, and “His” stands for histidine . It is widely used in solution phase peptide synthesis .
Synthesis Analysis
The synthesis of “Z-Gly-gly-his-OH” involves the protection of certain amino and carboxyl groups during the synthesis of a peptide . Z-Gly-OH, also known as N-benzyloxycarbonylglycine, is a versatile reagent that can be used to synthesize a variety of compounds such as glycine-derived peptides like Z-Gly-DL-Ala-OBzl and Z-Gly-L-Ala-OBzl .Molecular Structure Analysis
The molecular formula of “Z-Gly-gly-his-OH” is C14H17N3O6 . The average mass is 323.301 Da and the monoisotopic mass is 323.111725 Da .Chemical Reactions Analysis
The chemical reactions involving “Z-Gly-gly-his-OH” are complex and involve multiple steps. For instance, the acylation of amino acids by treatment with acyl chlorides or anhydrides at pH > 10 serves to protect their amino groups from further reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “Z-Gly-gly-his-OH” include its form as a powder and its beige color . Its melting point is between 118-122 °C .Aplicaciones Científicas De Investigación
Enzyme Stability
- Dehydropeptides Stability: Z-Gly-gly-his-OH analogs show remarkable stability against enzymatic hydrolysis. For instance, Z-Gly-Gly-Phe-Phe-Ala · OH and its unsaturated counterpart were studied, demonstrating the latter's resistance to hydrolysis by enzymes like chymotrypsin and thermolysin, suggesting a method for peptide stabilization against enzymolysis (English & Stammer, 1978).
Structural Studies
Gas Phase IR Spectra of Tri-Peptides
Investigating tri-peptides capped with benzyloxycarbonyl (Z-) group, such as Z-Pro-Leu-Gly, provides insights into their hydrogen-bonding network and potential gas-phase structures, aiding in understanding peptide binding capabilities in the gas phase (Chakraborty et al., 2012).
Conformational Flexibility
The flexibility of peptides like Z-Aib-Gly-Aib-OH, which form various types of beta-turns, highlights the significant conformational adaptability of these compounds, crucial for understanding peptide interactions and stability (Gessmann et al., 1991).
Functionalization and Synthesis
CNT Surface Functionalization
A solvent-free method using Z-Gly-OH for the production of amino groups on carbon nanotube (CNT) surfaces has been developed, offering a simplified approach to CNT functionalization (Gorshkova et al., 2021).
Synthesis of Fluorogenic Substrates
The solution-phase synthesis of water-soluble dipeptidic fluorogenic substrates like Z-Glu(HMC)-Gly-OH, starting from Z-Glu-OH, facilitates the kinetic characterization of enzymes, inhibitors, and substrates (Wodtke et al., 2020).
Synthesis of Glycyl-L-Histydyl-L-Lysine Derivatives
Research on Gly-His-Lys tripeptide and its derivatives emphasizes the synthesis methods and structural modifications, showcasing the peptide's application in medicine and dermatology (Kukowska & Dzierzbicka, 2014).
Peptide Inhibition Studies
Z-Gly-Pro-CHN2, a derivative, serves as a specific inhibitor for the post-proline cleaving enzyme, highlighting the potential of such peptides in studying enzyme functions and possibly in therapeutic applications (Knisatschek & Bauer, 1986).
Peptide Synthesis for Hormonal Studies
The synthesis of peptides like Pyr-Ser-Gly-NH2, related to corticotropin, demonstrates the utility of these compounds in researching hormonal functions (Zech & Voelter, 1974).
Biochemical and Pharmacological Research
Hydroxyl Radical Production and Apoptosis
Studies on mutant SOD1 genes, like the G93A mutation, have shown that they can increase the production of hydroxyl radicals and induce apoptosis in neuron cells, shedding light on the biochemical pathways involved in neurodegenerative diseases (Liu et al., 1999).
Nutritional and Immunological Studies in Broilers
Zinc glycine chelates, such as Zn-Gly, are researched for their effects on growth, hematological, and immunological characteristics in broilers, indicating their potential benefits in poultry nutrition (Feng et al., 2010; Kwiecień et al., 2016).
Safety And Hazards
Safety measures for handling “Z-Gly-gly-his-OH” include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O6/c24-15(8-21-18(28)29-10-12-4-2-1-3-5-12)20-9-16(25)23-14(17(26)27)6-13-7-19-11-22-13/h1-5,7,11,14H,6,8-10H2,(H,19,22)(H,20,24)(H,21,28)(H,23,25)(H,26,27)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNQBHDTOAIVDG-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Gly-gly-his-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



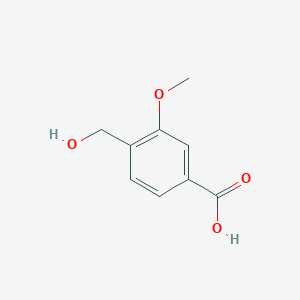
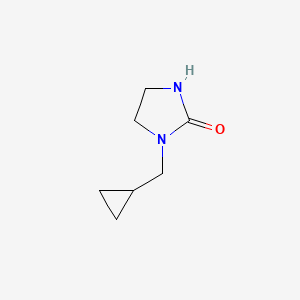
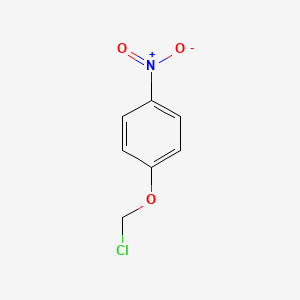
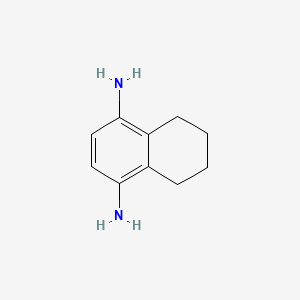
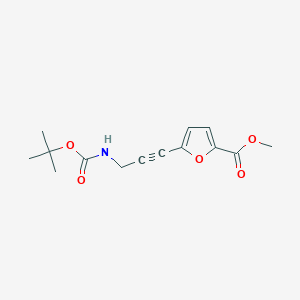
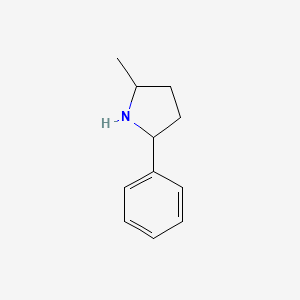
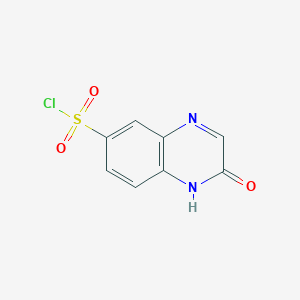
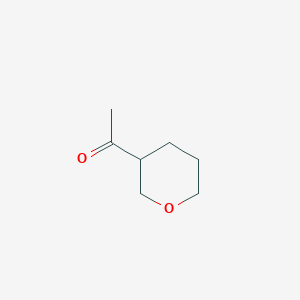
![Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1422709.png)
